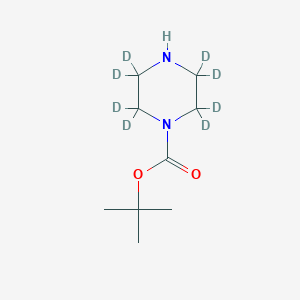

Piperazine-d8-N-t-BOC

Overview

Description

Piperazine-d8-N-t-BOC is an isotopically labeled compound of the piperazine family that has been used for a variety of scientific research applications. It is a derivative of piperazine, a cyclic compound with two nitrogen atoms in a six-membered ring. Piperazine-d8-N-t-BOC is a labeled compound of piperazine, which is a versatile building block for a variety of organic compounds. It is a stable compound and has been used in the synthesis of many compounds, including those used in drug discovery and development.

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Specific Scientific Field

Medicinal chemistry and pharmaceutical research.

Summary of Application

N-Boc-piperazine-d8 is a key component in several blockbuster drugs, including Imatinib (marketed as Gleevec) and Sildenafil (Viagra). Its structural features, such as the 1,4-relationship of the two nitrogen atoms in the six-membered ring, contribute to its pharmacological properties. These properties make it valuable for drug development, with applications ranging from anxiolytics to anticancer agents .

Experimental Procedures

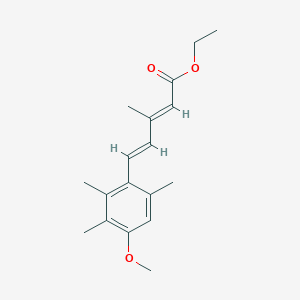

Researchers employ synthetic methods to functionalize the carbon atoms of the piperazine ring. Notably, C–H functionalization has seen significant advances. For instance, α-C–H alkylation can be achieved by coupling α-carbamyl radicals with α,β-unsaturated carbonyl compounds, even in the presence of N, N-bis-Boc-piperazine .

Results and Outcomes

The chemoselective production of a single α-C–H alkylation product has been achieved, demonstrating the utility of N-Boc-piperazine-d8 in drug development .

Organic Synthesis

Specific Scientific Field

Organic chemistry.

Summary of Application

N-Boc-piperazine-d8 serves as a versatile building block in organic synthesis. Researchers utilize it for constructing complex molecules, especially those containing piperazine moieties.

Experimental Procedures

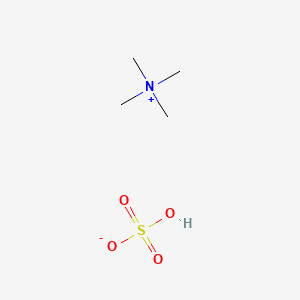

Various synthetic routes exist, including cross-coupling reactions with aryl iodides using CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base. Additionally, Buchwald-Hartwig coupling reactions with aryl halides have been explored .

Results and Outcomes

These synthetic approaches enable the efficient preparation of diverse piperazine derivatives, expanding the toolbox for organic chemists .

Heterocyclic Chemistry

Specific Scientific Field

Heterocyclic chemistry.

Summary of Application

N-Boc-piperazine-d8 contributes to the study of heterocycles, particularly six-membered heterocycles.

Experimental Procedures

Researchers investigate its reactivity patterns, functional group transformations, and regioselectivity. Photoredox methods and other innovative techniques have been employed to modify the piperazine ring.

Results and Outcomes

Advancements in C–H functionalization allow for the creation of functionalized piperazines, broadening the scope of heterocyclic chemistry .

properties

IUPAC Name |

tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXPZXBSDSIRCS-DUSUNJSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-piperazine-d8 | |

CAS RN |

1126621-86-0 | |

| Record name | tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)

![3-[(1H-Indol-3-yl)methylidene]-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide](/img/structure/B1140690.png)

![Acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1140691.png)